

Application Notes and Protocols for YM155 (Sepantronium Bromide) in Cell Culture

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| Compound of Interest | | | |
|----------------------|---------|-----------|--|
| Compound Name: | YM-750 | | |
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Audience: Researchers, scientists, and drug development professionals.

Introduction

YM155, also known as sepantronium bromide, is a potent small-molecule suppressant of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin is overexpressed in many cancers and is associated with resistance to therapy and poor prognosis.[2][3] YM155 has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and cause cell cycle arrest.[4][5] These application notes provide detailed protocols for the use of YM155 in cell culture experiments, including cell viability and apoptosis assays, along with data on its efficacy and a summary of the key signaling pathways it affects.

Mechanism of Action

YM155 was initially identified as a transcriptional suppressor of the survivin gene (BIRC5).[2] Subsequent research has revealed a more complex mechanism of action. It has been shown to induce DNA damage and generate reactive oxygen species (ROS).[5] The primary mode of action is now understood to involve the generation of ROS, which in turn leads to the suppression of survivin expression through a ROS/AKT/FoxO/survivin signaling axis. Additionally, YM155 has been found to impact other signaling pathways, including the EGFR/MAPK and NF-kB pathways.[6][7] The induction of apoptosis by YM155 involves both the intrinsic and extrinsic pathways, characterized by the cleavage of caspases-3, -7, -8, and -9.[8][9]



Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of YM155 in various cancer cell lines, demonstrating its potent anti-proliferative activity.



| Cell Line | Cancer Type | IC50 (nM) | Incubation Time |
|------------------------------|------------------------------|---------------------------------|-------------------|
| Neuroblastoma | | | |
| CHLA-255 | Neuroblastoma | 8 | 72 hours[4] |
| NGP | Neuroblastoma | 9 | 72 hours[4] |
| UKF-NB-3 | Neuroblastoma | 0.49 | 120 hours[10] |
| LAN-6 | Neuroblastoma | 248 | Not Specified[11] |
| Anaplastic Thyroid Cancer | | | |
| ACT1 | Anaplastic Thyroid Cancer | 3.24 | Not Specified[5] |
| THJ16T | Anaplastic Thyroid Cancer | 5.102 | Not Specified[5] |
| ТНЈ29Т | Anaplastic Thyroid Cancer | 18.64 | Not Specified[5] |
| THJ11T | Anaplastic Thyroid Cancer | 73.387 | Not Specified[5] |
| Prostate Cancer | | | |
| DU145 | Prostate Cancer | 8.3 | 72 hours[12] |
| PC3 | Prostate Cancer | 3.3 | 72 hours[12] |
| Gastric Cancer | | | |
| SGC-7901 | Gastric Cancer | 13.2 | 48 hours[3] |
| MKN-28 | Gastric Cancer | 11.6 | 48 hours[3] |
| Retinal Pigment Epithelium | | | |
| ARPE-19 | Immortalized RPE | >50 (for significant apoptosis) | 12 hours[6] |



Experimental Protocols Cell Culture and YM155 Treatment

Materials:

- Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM/F-12) supplemented with 5-10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
- YM155 (Sepantronium Bromide)
- Dimethyl sulfoxide (DMSO)
- Sterile, tissue culture-treated plates and flasks
- Incubator (37°C, 5% CO2)

Protocol:

- Culture cells in T-75 flasks until they reach approximately 80% confluency.
- Prepare a stock solution of YM155 by dissolving it in DMSO. For example, create a 10 mM stock solution. Further dilute this stock in sterile cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100 μmol/L stock solutions).[6]
- Trypsinize and count the cells. Seed the cells into appropriate well plates (e.g., 96-well for viability assays, 6-well for apoptosis or western blotting) at a predetermined density. Allow the cells to adhere overnight.
- The next day, remove the medium and replace it with fresh medium containing the desired concentrations of YM155. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.



Cell Viability Assay (MTT Assay)

Materials:

- Cells treated with YM155 in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)[13]
- Microplate reader

Protocol:

- Following the treatment period with YM155, add 10 μ L of MTT solution to each well of the 96-well plate.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- After incubation, add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Read the absorbance at 570 nm using a microplate reader.[13]
- Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

- Cells treated with YM155 in a 6-well plate
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)



- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Protocol:

- After treatment with YM155 (e.g., with 10-100 nM for 12-24 hours), collect both the floating and adherent cells.[6] To harvest adherent cells, gently trypsinize them.
- Centrifuge the cell suspension at approximately 300 x g for 5 minutes and discard the supernatant.
- Wash the cells once with cold PBS and centrifuge again.
- Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]
- Transfer 100 μL of the cell suspension to a new tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.[8]
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- After incubation, add 400 μL of 1X Binding Buffer to each tube.[8]
- Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Western Blot Analysis

Materials:

- Cells treated with YM155
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer



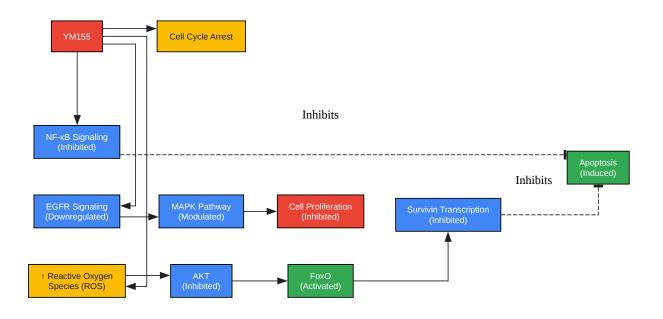
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-survivin, anti-cleaved caspase-3, -7, -8, -9, anti-PARP, anti-β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Protocol:

- After YM155 treatment, wash cells with cold PBS and lyse them in RIPA buffer.
- Determine protein concentration using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.[9]

Mandatory Visualization

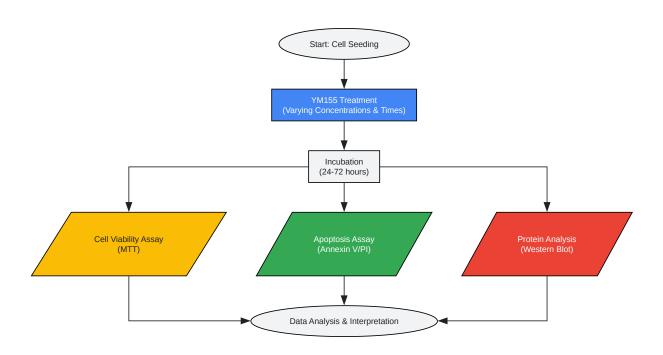




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Caption: YM155 signaling pathways leading to apoptosis and cell cycle arrest.





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Caption: General experimental workflow for studying the effects of YM155.

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